molecular formula C7H6BrI B1282695 1-Bromo-3-iodo-2-methylbenzene CAS No. 97456-81-0

1-Bromo-3-iodo-2-methylbenzene

Cat. No.: B1282695
CAS No.: 97456-81-0
M. Wt: 296.93 g/mol
InChI Key: DAHKMTOSYFBPOX-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H6BrI It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2-methylbenzene (toluene). The process typically includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-iodo-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under appropriate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products:

  • Substitution reactions can yield various substituted aromatic compounds.
  • Oxidation can produce carboxylic acids or aldehydes.
  • Reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

1-Bromo-3-iodo-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-iodo-2-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine and iodine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The methyl group can also influence the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

  • 1-Bromo-2-iodo-3-methylbenzene
  • 1-Bromo-4-iodo-2-methylbenzene
  • 1-Bromo-3-iodo-4-methylbenzene

Comparison: 1-Bromo-3-iodo-2-methylbenzene is unique due to the specific positions of the bromine, iodine, and methyl groups on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo compared to other similar compounds. For example, the position of the substituents can influence the regioselectivity of electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1-bromo-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHKMTOSYFBPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540165
Record name 1-Bromo-3-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97456-81-0
Record name 1-Bromo-3-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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